Validated Multi-Kilogram Scale Synthesis with Documented Yield and Purity Per US06541634B2
The target compound has been manufactured at 50.1 kg scale via alkylation of 4-oxo-1,3-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-methyl ester with benzyl bromide (K₂CO₃, THF, reflux), achieving a 69.2% isolated yield with 99.2% HPLC purity [1]. In contrast, the benchmark non-benzylated precursor (CAS 161491-24-3) is typically supplied at 95–98% purity without a published large-scale process validation of comparable magnitude .
| Evidence Dimension | Large-scale process yield and purity |
|---|---|
| Target Compound Data | 69.2% isolated yield; 99.2% HPLC purity (Intersil C-8, 50% ACN/water, UV 210 nm); 50.1 kg batch size |
| Comparator Or Baseline | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3): typical commercial purity 95–98%, no published multi-kg process with validated yield |
| Quantified Difference | Purity advantage of 1.2–4.2 percentage points (99.2% vs. 95–98%); process demonstrated at 50+ kg scale vs. laboratory/g quantities for comparator |
| Conditions | Alkylation with benzyl bromide (1.01 eq.), K₂CO₃ (2.5 eq.), THF, reflux 12–18 h; heptane workup; HPLC: Intersil C-8 4.6×150 mm, 50% ACN/water + TEA/H₃PO₄ pH 6.5, 1.0 mL/min, UV 210 nm |
Why This Matters
A validated multi-kilogram process with defined yield and purity reduces procurement risk for pilot-scale campaigns and provides a reliable starting point for further optimization, whereas commercial off-the-shelf intermediates of lower documented purity may introduce unknown impurities into critical synthetic sequences.
- [1] US Patent US06541634B2 (Pfizer Inc.). Process and intermediates for growth hormone secretagogues. Example describing preparation of 4-oxo-3-(phenylmethyl)-1,3-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-methyl ester at 50.1 kg scale, 69.2% yield, 99.2% HPLC purity. View Source
